molecular formula C5H5N3O3 B598481 6-Amino-3-nitropyridin-2-ol CAS No. 183008-11-9

6-Amino-3-nitropyridin-2-ol

Cat. No.: B598481
CAS No.: 183008-11-9
M. Wt: 155.113
InChI Key: NQZOQHXPOHBTTP-UHFFFAOYSA-N
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Description

6-Amino-3-nitropyridin-2-ol is a heterocyclic organic compound with the molecular formula C5H5N3O3 It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a nitro group at the 3rd position, and a hydroxyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-nitropyridin-2-ol typically involves the nitration of 2-hydroxy-6-aminopyridine. One common method includes the reaction of 2-hydroxy-6-aminopyridine with nitric acid under controlled conditions to introduce the nitro group at the 3rd position . The reaction is usually carried out in a polar solvent such as acetic acid, with sodium acetate or cesium carbonate as a base to facilitate the nitration process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-nitropyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Amino-3-nitropyridin-2-ol has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Amino-3-nitropyridin-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to form stable DNA triplexes at neutral pH sets it apart from other nitropyridine derivatives .

Properties

IUPAC Name

6-amino-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H3,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZOQHXPOHBTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855996
Record name 6-Amino-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183008-11-9
Record name 6-Amino-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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